molecular formula C7H6N2O6 B2624661 2-Methyl-4,6-dinitrobenzene-1,3-diol CAS No. 124501-36-6

2-Methyl-4,6-dinitrobenzene-1,3-diol

Cat. No.: B2624661
CAS No.: 124501-36-6
M. Wt: 214.133
InChI Key: ODDGTMVJLFKOLT-UHFFFAOYSA-N
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Description

2-Methyl-4,6-dinitrobenzene-1,3-diol is an organic compound with the molecular formula C7H6N2O6 It is a derivative of benzene, characterized by the presence of two nitro groups (-NO2) and two hydroxyl groups (-OH) on the benzene ring, along with a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-dinitrobenzene-1,3-diol typically involves nitration reactions. One common method is the nitration of 2-methylresorcinol (2-methylbenzene-1,3-diol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,6-dinitrobenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 2-methyl-4,6-dinitroquinone.

    Reduction: Formation of 2-methyl-4,6-diaminobenzene-1,3-diol.

    Substitution: Formation of halogenated derivatives like 2-methyl-4,6-dinitro-3-chlorobenzene-1,3-diol.

Scientific Research Applications

2-Methyl-4,6-dinitrobenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-dinitrobenzene-1,3-diol involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

    2,4-Dinitrophenol: Similar structure but lacks the methyl group.

    4,6-Dinitroresorcinol: Similar structure but lacks the methyl group.

    2-Methyl-4,6-dinitrobenzene-1,3-diol: Unique due to the presence of both nitro and hydroxyl groups along with a methyl group.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and electron-donating hydroxyl groups creates a compound with versatile chemical behavior.

Properties

IUPAC Name

2-methyl-4,6-dinitrobenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6/c1-3-6(10)4(8(12)13)2-5(7(3)11)9(14)15/h2,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDGTMVJLFKOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124501-36-6
Record name 4,6-DINITRO-2-METHYLRESORCINOL
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